Ethyl (2-(aminocarbonyl)-2-chloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)(cyano)acetate
Description
Ethyl (2-(aminocarbonyl)-2-chloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)(cyano)acetate is a multifunctional indenylidene derivative characterized by:
- Core structure: A 2,3-dihydro-1H-inden-1-ylidene scaffold.
- Substituents: Chloro (Cl) at position 2. Aminocarbonyl (NH2CO) at position 2. 3-oxo (keto) group at position 3. Ethyl ester and cyano (CN) groups on the acetamide side chain.
Its electron-withdrawing substituents (Cl, CN, keto) may enhance electrophilic reactivity compared to simpler analogs .
Properties
CAS No. |
62681-22-5 |
|---|---|
Molecular Formula |
C15H11ClN2O4 |
Molecular Weight |
318.71 g/mol |
IUPAC Name |
ethyl (2E)-2-(2-carbamoyl-2-chloro-3-oxoinden-1-ylidene)-2-cyanoacetate |
InChI |
InChI=1S/C15H11ClN2O4/c1-2-22-13(20)10(7-17)11-8-5-3-4-6-9(8)12(19)15(11,16)14(18)21/h3-6H,2H2,1H3,(H2,18,21)/b11-10+ |
InChI Key |
IGUXUWANHXBVPW-ZHACJKMWSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/1\C2=CC=CC=C2C(=O)C1(C(=O)N)Cl)/C#N |
Canonical SMILES |
CCOC(=O)C(=C1C2=CC=CC=C2C(=O)C1(C(=O)N)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2-(aminocarbonyl)-2-chloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)(cyano)acetate typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, where ethyl cyanoacetate is reacted with substituted aryl or heteryl amines under various conditions . The reaction can be carried out without solvents at room temperature or with heating, depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of phase transfer catalysts to enhance the reaction efficiency. The process typically includes the reaction of sodium cyanoacetate with ethyl bromide in an aqueous-organic two-phase system . This method is advantageous due to its scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-(aminocarbonyl)-2-chloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)(cyano)acetate undergoes various chemical reactions, including:
Condensation Reactions: Such as the Knoevenagel condensation, where it reacts with aldehydes to form substituted alkenes.
Substitution Reactions: Involving nucleophilic substitution at the ester or nitrile groups.
Cyclization Reactions: Leading to the formation of heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like sulfuric acid for esterification, and bases like piperidine for condensation reactions . The reactions are often carried out under reflux conditions to ensure complete conversion.
Major Products
The major products formed from these reactions include various heterocyclic compounds, which are of interest for their potential biological activities .
Scientific Research Applications
Ethyl (2-(aminocarbonyl)-2-chloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)(cyano)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a precursor to biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Ethyl (2-(aminocarbonyl)-2-chloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)(cyano)acetate involves its interaction with various molecular targets. The compound’s multiple functional groups allow it to participate in diverse biochemical pathways, including enzyme inhibition and receptor binding . The exact pathways and molecular targets depend on the specific application and the biological system .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural and functional differences between the target compound and related derivatives:
Research Findings and Data
Crystallographic and Spectroscopic Data
- Crystallography : SHELX and ORTEP-3 () are widely used for structural elucidation of such compounds. For example, polymorphs of indenylidene esters are characterized via PXRD and SSNMR .
- Spectroscopy : IR and NMR data for similar compounds (e.g., νmax ~1713 cm⁻¹ for ester C=O in ) align with the target’s expected spectral features.
Physicochemical Properties
- Solubility : Ethyl esters generally exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, chloroform).
- Thermal Stability : Decomposition likely above 200°C, consistent with indenylidene derivatives .
Biological Activity
Ethyl (2-(aminocarbonyl)-2-chloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)(cyano)acetate, with the CAS number 62681-22-5, is a compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, including its synthesis, pharmacological effects, and relevant case studies.
- Molecular Formula : C15H11ClN2O4
- Molecular Weight : 318.71 g/mol
- IUPAC Name : ethyl (2E)-2-(2-carbamoyl-2-chloro-3-oxoinden-1-ylidene)-2-cyanoacetate
The compound's structure features a chloro group and a cyano group which are critical for its biological activity.
Antitumor Activity
Research has indicated that compounds with similar structures to this compound exhibit significant antitumor properties. For instance, derivatives of pyrazole have been shown to inhibit tumor growth by targeting specific pathways such as BRAF(V600E) and EGFR, which are commonly associated with various cancers .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Studies on related pyrazole derivatives have demonstrated their effectiveness in reducing inflammation markers in vitro and in vivo, suggesting that this compound could share similar mechanisms of action .
Antimicrobial Activity
Preliminary studies indicate that compounds with structural similarities to this compound exhibit antimicrobial properties. This includes activity against various bacterial strains and fungi, making it a candidate for further exploration in the field of infectious diseases .
Case Study 1: Antitumor Efficacy
A study focused on pyrazole derivatives tested their cytotoxic effects on breast cancer cell lines MCF-7 and MDA-MB-231. The results showed that specific derivatives could significantly reduce cell viability, particularly when combined with doxorubicin, a common chemotherapeutic agent. This suggests a potential synergistic effect that could enhance treatment outcomes in patients with aggressive cancer subtypes .
Case Study 2: Anti-inflammatory Response
In another investigation, the anti-inflammatory properties of similar compounds were assessed using animal models. The results indicated a marked reduction in pro-inflammatory cytokines following treatment with these derivatives. This highlights the potential of this compound as a therapeutic agent for inflammatory diseases .
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
